molecular formula C10H9ClO3 B14146533 Methyl 2-(chloromethyl)-phenylglyoxylate CAS No. 130490-95-8

Methyl 2-(chloromethyl)-phenylglyoxylate

Cat. No.: B14146533
CAS No.: 130490-95-8
M. Wt: 212.63 g/mol
InChI Key: MWQGXVKNBHHBES-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-phenylglyoxylate is an organic compound that belongs to the class of phenylglyoxylates It is characterized by the presence of a chloromethyl group attached to the phenyl ring and a methyl ester group attached to the glyoxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-phenylglyoxylate typically involves the chloromethylation of phenylglyoxylate derivatives. One common method involves the reaction of phenylglyoxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-phenylglyoxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylglyoxylates with various functional groups.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 2-(chloromethyl)-phenylglyoxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-phenylglyoxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(bromomethyl)-phenylglyoxylate
  • Methyl 2-(iodomethyl)-phenylglyoxylate
  • Methyl 2-(hydroxymethyl)-phenylglyoxylate

Uniqueness

Methyl 2-(chloromethyl)-phenylglyoxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for selective modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

130490-95-8

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 2-[2-(chloromethyl)phenyl]-2-oxoacetate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3

InChI Key

MWQGXVKNBHHBES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1CCl

Origin of Product

United States

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